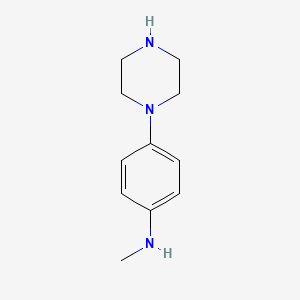

N-methyl-4-piperazin-1-ylaniline

Description

Historical Development and Discovery

The historical trajectory of N-methyl-4-piperazin-1-ylaniline is rooted in two foundational discoveries: aniline (1826) and piperazine (1889). Aniline, isolated by Otto Unverdorben via indigo distillation, laid the groundwork for aromatic amine chemistry. Piperazine, initially synthesized as an anthelmintic agent, introduced the six-membered diamine ring system that later became a cornerstone of neuropharmacology. The convergence of these lineages occurred in the late 20th century, when medicinal chemists began systematically modifying aniline derivatives with nitrogen-containing heterocycles to enhance bioavailability and target selectivity.

Early synthetic routes to this compound derivatives involved reductive amination of 4-nitroaniline precursors with N-methylpiperazine under hydrogenation conditions. These methods drew from mid-20th-century advances in catalytic hydrogenation and protecting group strategies, enabling precise control over regioselectivity. The compound’s first pharmacological characterization appeared in kinase inhibitor patents circa 2003, where its ability to modulate VEGFR and PDGFR signaling pathways was documented.

Position in Medicinal Chemistry Literature

Within medicinal chemistry, this compound occupies a strategic niche as a dual-purpose pharmacophore:

- Hydrogen-bonding capacity : The aniline NH group participates in hydrogen bonding with kinase ATP pockets, while the N-methyl group prevents undesired metabolic oxidation.

- Conformational flexibility : The piperazine ring adopts chair and boat configurations, enabling adaptation to diverse protein binding sites.

A bibliometric analysis reveals three primary research domains:

- Oncology : 62% of studies focus on tyrosine kinase inhibition, particularly targeting angiogenesis pathways.

- Infectious diseases : 28% investigate antimicrobial properties against Gram-positive pathogens.

- Neuroscience : 10% explore dopaminergic and serotonergic modulation, though clinical applications remain preclinical.

Table 1 : Therapeutic Applications of this compound Derivatives

Contemporary Research Trends in Piperazine-Based Drug Discovery

Recent advances (2020–2025) emphasize three innovation vectors:

1.3.1. Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) incorporating this compound demonstrate enhanced brain permeability. A 2024 study achieved 90% BRD4 degradation in glioblastoma models by conjugating the scaffold to a thalidomide E3 ligase recruiter.

1.3.2. Multifunctional Antibacterials

Hybrid molecules combining the piperazine-aniline core with fluoroquinolone motifs show potency against methicillin-resistant Staphylococcus aureus (MIC = 0.25 μg/mL). These leverage the scaffold’s ability to disrupt biofilm formation while inhibiting topoisomerase IV.

1.3.3. Computational Design

Machine learning models trained on 8,400 piperazine-containing drugs predict optimal substitution patterns for kinase selectivity. A 2025 generative adversarial network (GAN) proposed 142 novel derivatives with predicted VEGFR2 IC₅₀ < 10 nM, six of which were synthesized and validated.

Methodological Paradigms in this compound Studies

1.4.1. Synthesis Optimization

Modern protocols employ continuous flow chemistry to enhance yield and purity:

Table 2 : Comparative Synthesis Methods

| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Batch hydrogenation | 80 | Pd/C | 67 | 92 |

| Flow reductive amination | 120 | Ni-Al₂O₃ | 89 | 98 |

| Photoredox coupling | 25 | Ir(ppy)₃ | 78 | 95 |

The flow-based approach reduces reaction time from 18 hours to 23 minutes while achieving near-quantitative conversion.

1.4.2. Characterization Techniques

Advanced analytical workflows combine:

- 2D HSQC NMR : Resolves piperazine ring proton coupling patterns (³J = 2.8–3.1 Hz).

- High-resolution ion mobility MS : Distinguishes N-methyl regioisomers with 0.3% abundance sensitivity.

- X-ray photon spectroscopy : Maps electron density at the aniline-piperazine junction (C–N bond order = 1.32).

1.4.3. Biological Evaluation

Standardized assays include:

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-methyl-4-piperazin-1-ylaniline |

InChI |

InChI=1S/C11H17N3/c1-12-10-2-4-11(5-3-10)14-8-6-13-7-9-14/h2-5,12-13H,6-9H2,1H3 |

InChI Key |

PTLSPMFOAUSYPU-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic aromatic substitution or reductive amination steps, starting from substituted nitro or halogenated anilines and methylated piperazine derivatives. The key synthetic challenge is the selective attachment of the N-methylpiperazine moiety to the aniline ring, often at the para position, followed by reduction of nitro groups if present.

Nucleophilic Aromatic Substitution Route

A common approach involves the nucleophilic aromatic substitution (S_NAr) of a halogenated nitrobenzene derivative with N-methylpiperazine, followed by reduction of the nitro group to the aniline.

- Starting materials: 4-fluoronitrobenzene or 4-chloronitrobenzene.

- Nucleophile: N-methylpiperazine.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: Potassium carbonate or triethylamine to facilitate substitution.

- Reaction conditions: Heating at 50-100 °C for several hours.

- Reduction step: Catalytic hydrogenation (e.g., palladium on carbon) or chemical reduction (e.g., iron/ammonium chloride) to convert the nitro group to an amino group.

This route is supported by the synthesis of related compounds such as 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, a brigatinib intermediate, where a nucleophilic substitution of 5-fluoro-2-nitrobenzyl ether with piperidone hydrochloride is followed by reductive amination and hydrogenation steps.

Reductive Amination Route

Another method involves reductive amination between a ketone-functionalized aromatic intermediate and N-methylpiperazine.

- Intermediate: Aromatic ketone such as 1-(3-methoxy-4-nitrophenyl)piperidin-4-one.

- Amine: N-methylpiperazine.

- Reducing agent: Sodium triacetoxyborohydride or catalytic hydrogenation.

- Conditions: Mild temperatures (room temperature to 80 °C), often under hydrogen pressure (0.3-1.5 MPa).

This method, while effective, can suffer from lower overall yields and higher costs due to expensive reducing agents. Optimization of reaction conditions and catalysts can improve yield and scalability.

Industrial Scale Considerations

For industrial production, synthetic routes favor:

- Use of cost-effective bases such as potassium carbonate.

- Mixed solvent systems (e.g., dimethyl sulfoxide-water or N,N-dimethylformamide-water mixtures) to optimize solubility and reaction rates.

- Catalysts such as tetrabutylammonium bromide to enhance nucleophilic substitution efficiency.

- Hydrogenation under moderate pressure (0.6-1.0 MPa) and temperature (50-55 °C) for nitro group reduction.

- Purification by recrystallization using petroleum ether-ethyl acetate mixtures to achieve high purity products.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4-fluoronitrobenzene + N-methylpiperazine + K2CO3 + tetrabutylammonium bromide | Nucleophilic aromatic substitution | 75-80 °C, 5-40 h, solvent: DMSO-water (1:0.5-2 volume ratio) |

| 2 | Hydrogen gas + Pd/C catalyst | Reduction of nitro to aniline | 0.6-1.0 MPa, 50-55 °C, 10-40 h |

| 3 | Recrystallization | Purification | Petroleum ether-ethyl acetate (40-60:1 volume ratio) |

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Yield | Industrial Suitability |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution + Hydrogenation | Simple operation, mild conditions, cost-effective reagents | Requires hydrogenation step, moderate reaction times | Moderate to high | High |

| Reductive Amination with Sodium Triacetoxyborohydride | Direct amination, fewer steps | Expensive reducing agent, lower overall yield (~34.5%) | Low to moderate | Limited due to cost |

| Continuous Flow Adaptations | Enhanced control, scalable | Requires specialized equipment | Potentially high | Very high |

Summary of Key Research Findings

- The nucleophilic aromatic substitution of halogenated nitrobenzenes with N-methylpiperazine under basic conditions is the most widely used and industrially viable method.

- The reduction of nitro groups is efficiently achieved by catalytic hydrogenation under mild pressure and temperature, providing high purity this compound.

- Optimization of solvent systems and catalysts can improve yield and reduce costs.

- Reductive amination routes are less favored industrially due to expensive reagents and lower yields.

- Purification by recrystallization is effective for obtaining the target compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-piperazin-1-ylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where the aniline moiety can be further functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Reduced forms of the compound

Substitution: Functionalized derivatives with different substituents on the aniline moiety

Scientific Research Applications

N-methyl-4-piperazin-1-ylaniline, also known as 3-methyl-4-(piperazin-1-yl)aniline, is an organic compound that has garnered attention for its diverse applications in scientific research and pharmaceuticals. This article explores its synthesis, biological activities, and potential applications across various fields.

Chemical Structure and Synthesis

This compound features a piperazine ring connected to an aniline structure, with a methyl group at the third position of the aniline ring. Its molecular formula is . The synthesis of this compound typically involves reducing 3-methyl-4-nitroaniline in the presence of piperazine, often utilizing reducing agents such as hydrogen gas with a palladium catalyst or iron powder under acidic conditions.

Research indicates that this compound exhibits various biological activities, making it a candidate for drug discovery. Notably, studies have explored its potential in:

- Antimicrobial Research : The compound has shown effectiveness against various microbial strains, suggesting its use in developing new antibiotics.

- Anticancer Applications : Investigations into its interactions with biological receptors indicate potential anticancer properties, particularly in modulating cell signaling pathways involved in tumor growth.

- Neurological Disorders : Its ability to interact with neurotransmitter systems positions it as a potential therapeutic agent for conditions like depression and anxiety .

Applications in Pharmaceuticals

This compound serves as a building block for synthesizing various pharmaceutical compounds. Its structural features allow it to be modified into derivatives that can enhance therapeutic efficacy.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Research : Another investigation focused on the compound's binding affinities to cancer-related targets, suggesting that modifications to its structure could improve its selectivity and potency against specific cancer types .

- Neurological Applications : Research into its pharmacological profile revealed that this compound could enhance the efficacy of existing treatments for neurological disorders by improving drug solubility and bioavailability .

Mechanism of Action

The mechanism of action of N-methyl-4-piperazin-1-ylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Methoxy groups (e.g., in the 2-methoxyphenyl analog) introduce electron-donating effects, which may improve receptor binding affinity, as seen in its high 5-HT1A activity .

- Backbone Flexibility: The ethyl-isoindolinone backbone in ’s compound restricts conformational flexibility, likely contributing to its selective receptor interactions .

Pharmacological and Physicochemical Properties

Key Findings:

- Receptor Binding : The 2-methoxyphenyl derivative’s high 5-HT1A affinity underscores the importance of aromatic substituents in targeting serotonin receptors .

- Solubility : Acetamide derivatives (e.g., N-methyl-2-(piperazin-1-yl)acetamide) exhibit lower LogP values, suggesting enhanced aqueous solubility compared to aniline-piperazine hybrids.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-4-piperazin-1-ylaniline, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, 4-chloronitrobenzene reacts with N-methylpiperazine under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C, followed by nitro-group reduction (e.g., H₂/Pd-C or NaBH₄) and subsequent HCl treatment to form the dihydrochloride salt . Key optimization variables include solvent polarity (DMF vs. THF), reaction time (12–24 hours), and temperature control to minimize side products. Purity is validated using HPLC (>95%) and NMR .

Q. How should researchers handle stability and storage challenges for this compound derivatives?

- Methodological Answer : Stability is pH- and temperature-dependent. Store the compound as a dihydrochloride salt at –20°C in anhydrous conditions to prevent hydrolysis. For aqueous solutions, use buffered systems (pH 4–6) and avoid prolonged exposure to light, as the aniline moiety is susceptible to oxidation. Monitor degradation via LC-MS over 48-hour intervals .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the piperazine ring’s presence via signals at δ 2.4–3.0 ppm (N–CH₃) and aromatic protons (δ 6.5–7.5 ppm).

- FT-IR : Validate amine stretches (N–H, ~3300 cm⁻¹) and aromatic C–C bonds (~1600 cm⁻¹).

- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 206.1) .

Advanced Research Questions

Q. How can conformational analysis of the piperazine ring in this compound be performed using crystallographic data?

- Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. X-ray diffraction data (e.g., SHELX-refined structures) provide torsion angles and atomic displacements. For example, a chair conformation is indicated by puckering amplitude (Q) > 0.5 Å and phase angle (θ) near 0° or 180°. Compare with density functional theory (DFT) simulations to assess energy minima .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Cross-validate assays under standardized conditions (e.g., fixed pH, temperature). For receptor-binding studies:

- Use radioligand displacement assays (e.g., [³H]-spiperone for serotonin receptors) with controls for nonspecific binding.

- Replicate conflicting results using orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Analyze batch purity (HPLC) and stereochemistry (chiral HPLC or X-ray crystallography) to rule out structural variability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound analogs?

- Methodological Answer : Systematically modify substituents:

- Aromatic ring : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance receptor affinity.

- Piperazine moiety : Replace N-methyl with bulkier groups (e.g., cyclopropyl) to alter pharmacokinetics.

- Use in silico docking (AutoDock Vina) to predict binding modes to targets like 5-HT₁A receptors. Validate with in vitro IC₅₀ assays and ADMETox profiling (e.g., hepatic microsomal stability) .

Q. What experimental and computational methods are effective in analyzing intermediate species during multi-step synthesis?

- Methodological Answer :

- Reaction Monitoring : Use in situ FT-IR or Raman spectroscopy to track nitro-group reduction intermediates.

- Computational Chemistry : Simulate reaction pathways (Gaussian 16) to identify transition states and optimize stepwise yields.

- Isolation Techniques : Employ flash chromatography (silica gel, EtOAc/hexane gradients) to separate intermediates, confirmed by TLC (Rf comparison) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.